molecular formula C8H6FNO2S B1297091 [(2-Fluorophenyl)sulfonyl]acetonitrile CAS No. 59849-52-4

[(2-Fluorophenyl)sulfonyl]acetonitrile

Cat. No.: B1297091
CAS No.: 59849-52-4
M. Wt: 199.2 g/mol
InChI Key: JTMDWESWXCJUHR-UHFFFAOYSA-N
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Chemical Reactions Analysis

[(2-Fluorophenyl)sulfonyl]acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and amines.

Common reagents used in these reactions include bases like triethylamine and pyridine, and solvents such as acetonitrile. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[(2-Fluorophenyl)sulfonyl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2-Fluorophenyl)sulfonyl]acetonitrile involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, including enzyme inhibition and protein modification. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[(2-Fluorophenyl)sulfonyl]acetonitrile can be compared with other similar compounds, such as:

    [(4-Fluorophenyl)sulfonyl]acetonitrile: Similar in structure but with the fluorine atom in a different position.

    [(2-Chlorophenyl)sulfonyl]acetonitrile: Contains a chlorine atom instead of fluorine.

    [(2-Methylphenyl)sulfonyl]acetonitrile: Contains a methyl group instead of fluorine.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the phenyl ring .

Properties

IUPAC Name

2-(2-fluorophenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMDWESWXCJUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344081
Record name [(2-Fluorophenyl)sulfonyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59849-52-4
Record name [(2-Fluorophenyl)sulfonyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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